molecular formula C5HCl3N2O2 B1313854 2,3,6-Trichloro-5-nitropyridine CAS No. 55304-72-8

2,3,6-Trichloro-5-nitropyridine

Cat. No.: B1313854
CAS No.: 55304-72-8
M. Wt: 227.43 g/mol
InChI Key: KPXAMNWVBHLRRG-UHFFFAOYSA-N
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Description

2,3,6-Trichloro-5-nitropyridine is an organic compound with the molecular formula C5HCl3N2O2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of three chlorine atoms and one nitro group attached to the pyridine ring. It is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,3,6-Trichloro-5-nitropyridine typically involves the chlorination and nitration of pyridine derivatives. One common method is the chlorination of 2,3,6-trichloropyridine followed by nitration. The chlorination can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride. The nitration step involves the use of a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters such as temperature, pressure, and concentration of reagents. The process often involves continuous flow systems to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trichloro-5-nitropyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base and a suitable solvent.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

    Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like tin(II) chloride in acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Reduction: The major product is 2,3,6-trichloro-5-aminopyridine.

    Oxidation: Products vary based on the specific oxidizing agent and conditions used.

Scientific Research Applications

2,3,6-Trichloro-5-nitropyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. Its derivatives have been studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,6-Trichloro-5-nitropyridine depends on the specific chemical reactions it undergoes. In substitution reactions, the electron-deficient nature of the pyridine ring facilitates nucleophilic attack, leading to the displacement of chlorine atoms. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons, typically facilitated by a catalyst or reducing agent.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5-Trichloro-4-nitropyridine
  • 2,3,6-Trichloropyridine
  • 2,3,5,6-Tetrachloropyridine
  • Pentachloropyridine

Uniqueness

2,3,6-Trichloro-5-nitropyridine is unique due to the specific positioning of its chlorine atoms and nitro group, which imparts

Properties

IUPAC Name

2,3,6-trichloro-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl3N2O2/c6-2-1-3(10(11)12)5(8)9-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXAMNWVBHLRRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482808
Record name 2,3,6-Trichloro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55304-72-8
Record name 2,3,6-Trichloro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.6 g. (0.02 mol) of 2,5,6-trichloropyridine are dissolved in a mixture of 20 ml of 100% strength fuming nitric acid and 16 ml of concentrated sulphuric acid and are then heated at 100°C in an oil bath for 12 hours. After cooling to approx. 20°C, the reaction mixture is poured onto ice. The crude product is produced in the form of slightly yellowish crystals, which are filtered off with suction, washed with water and dried at 30°C in vacuo over KOH. 3 g (66.7% of theory) of 2,5,6-trichloro-3-nitropyridine are obtained in the form of crystals which, after sublimation at 30° - 40°C/12 mm Hg. melt at 68° - 70°C.
Quantity
0.02 mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three

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